REACTION_CXSMILES
|
[CH:1]1([N:4]2[CH2:9][CH2:8][N:7]([C:10]([C:12]3[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=3)=[O:11])[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].[OH-].[Na+]>ClCCCl.O>[CH:1]1([N:4]2[CH2:9][CH2:8][N:7]([C:10]([C:12]3[CH:19]=[CH:18][C:15]([CH2:16][N:20]4[CH2:25][CH2:24][O:23][CH2:22][CH2:21]4)=[CH:14][CH:13]=3)=[O:11])[CH2:6][CH2:5]2)[CH2:3][CH2:2]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1CCN(CC1)C(=O)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
37.8 mL
|
Type
|
reactant
|
Smiles
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N1CCOCC1
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
64.3 g
|
Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
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Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was warmed to room temperature
|
Type
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CUSTOM
|
Details
|
a water bath was used
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Type
|
CUSTOM
|
Details
|
the temperature below 20° C
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Type
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WAIT
|
Details
|
After 18 h
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Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
was kept under 20° C. by the addition of small amounts of ice
|
Type
|
WAIT
|
Details
|
After 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
WASH
|
Details
|
the organic layer was washed with 1 N NaOH (150 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with CH2Cl2 (200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1CCN(CC1)C(=O)C1=CC=C(C=C1)CN1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |